1-(Chloromethyl)-1-propylcyclobutane
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Overview
Description
1-(Chloromethyl)-1-propylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-propylcyclobutane can be synthesized through several methods. One common approach involves the chloromethylation of 1-propylcyclobutane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction conditions often require a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1-propylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Alcohols and ethers.
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alcohols.
Scientific Research Applications
1-(Chloromethyl)-1-propylcyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-propylcyclobutane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-(Chloromethyl)cyclobutane: Similar structure but lacks the propyl group, leading to different reactivity and applications.
1-(Bromomethyl)-1-propylcyclobutane: Similar but with a bromine atom instead of chlorine, which can affect the reactivity and reaction conditions.
1-(Chloromethyl)-1-butylcyclobutane: Similar but with a butyl group instead of a propyl group, influencing its physical and chemical properties.
Uniqueness: 1-(Chloromethyl)-1-propylcyclobutane is unique due to the combination of the cyclobutane ring, chloromethyl group, and propyl group.
Properties
Molecular Formula |
C8H15Cl |
---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
1-(chloromethyl)-1-propylcyclobutane |
InChI |
InChI=1S/C8H15Cl/c1-2-4-8(7-9)5-3-6-8/h2-7H2,1H3 |
InChI Key |
RRKRJYBRXCVGGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC1)CCl |
Origin of Product |
United States |
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